Cas no 483-15-8 (Dihydroberberine)

Dihydroberberine 化学的及び物理的性質
名前と識別子
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- 9,10-Dimethoxy-6,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinolino[3,2-a]isoquinoline
- 6H-Benzo[g]-1,3-benzodioxolo[5,6-a]quinolizine,5,8-dihydro-9,10-dimethoxy-
- Dihydroberberine
- Dihydroberbine
- 5,8-Dihydro-9,10-dimethoxy-6H-benzo[g]-1,3-benzodioxolo[5,6-a]quinolizine
- Dihydroumbellatine
- 7,8-Dihydroberberine
- Lambertine
- FZAGOOYMTPGPGF-UHFFFAOYSA-N
- Berberine, dihydro- (6CI,7CI)
- NSC331264
- lambertin
- 3bti
- Berberine, dihydro-
- 9,10-Dimethoxy-2,3-(methylenedioxy)-13,13a-didehydrob
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- MDL: MFCD00022312
- インチ: 1S/C20H19NO4/c1-22-17-4-3-12-7-16-14-9-19-18(24-11-25-19)8-13(14)5-6-21(16)10-15(12)20(17)23-2/h3-4,7-9H,5-6,10-11H2,1-2H3
- InChIKey: FZAGOOYMTPGPGF-UHFFFAOYSA-N
- SMILES: O1C([H])([H])OC2=C1C([H])=C1C(=C2[H])C([H])([H])C([H])([H])N2C([H])([H])C3C(=C(C([H])=C([H])C=3C([H])=C21)OC([H])([H])[H])OC([H])([H])[H]
- BRN: 0344128
計算された属性
- Exact Mass: 337.131408g/mol
- Surface Charge: 0
- XLogP3: 3.5
- 水素結合ドナー数: 0
- Hydrogen Bond Acceptor Count: 5
- 回転可能化学結合数: 2
- Exact Mass: 337.131408g/mol
- 単一同位体質量: 337.131408g/mol
- Topological Polar Surface Area: 40.2Ų
- Heavy Atom Count: 25
- 複雑さ: 538
- 同位体原子数: 0
- 原子立体中心数の決定: 0
- 未定義の原子立体中心の数: 0
- Defined Bond Stereocenter Count: 0
- 不確定化学結合立体中心数: 0
- Covalently-Bonded Unit Count: 1
- 分子量: 337.4
- 互变异构体数量: 何もない
- Surface Charge: 0
じっけんとくせい
- Color/Form: Powder
- 密度みつど: 1.37±0.1 g/cm3 (20 ºC 760 Torr),
- ゆうかいてん: 223-224 ºC (dec.)
- Solubility: Insuluble (2.2E-3 g/L) (25 ºC),
- PSA: 40.16000
- LogP: 3.24020
Dihydroberberine Security Information
Dihydroberberine 税関データ
- 税関コード:2934999090
- 税関データ:
中国税関番号:
2934999090概要:
2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%
申告要素:
製品名、コンポーネント内容、使用
要約:
2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%
Dihydroberberine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | D964081-5mg |
9,10-Dimethoxy-6,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinolino[3,2-a]isoquinoline |
483-15-8 | 95+% | 5mg |
$305 | 2023-09-01 | |
ChemScence | CS-0018246-10mg |
Dihydroberberine |
483-15-8 | 98.44% | 10mg |
$210.0 | 2022-04-27 | |
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajcn4490-20mg |
Dihydroberberine |
483-15-8 | 98% | 20mg |
¥3393.00 | 2023-09-07 | |
TargetMol Chemicals | T8189-10 mg |
Dihydroberberine |
483-15-8 | 93.77% | 10mg |
¥ 1,632 | 2023-07-11 | |
Chengdu Biopurify Phytochemicals Ltd | BP0492-20mg |
Dihydroberberine |
483-15-8 | 98% | 20mg |
$96 | 2023-09-20 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T8189-10 mg |
Dihydroberberine |
483-15-8 | 93.77% | 10mg |
¥1850.00 | 2022-04-26 | |
DC Chemicals | DCE-018-20 mg |
Dihydroberberine |
483-15-8 | >98%, Standard References Grade | 20mg |
$280.0 | 2022-02-28 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T8189-5 mg |
Dihydroberberine |
483-15-8 | 93.77% | 5mg |
¥1100.00 | 2022-04-26 | |
ChemScence | CS-0018246-5mg |
Dihydroberberine |
483-15-8 | 98.44% | 5mg |
$120.0 | 2022-04-27 | |
Chemenu | CM411472-100mg |
9,10-Dimethoxy-6,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinolino[3,2-a]isoquinoline |
483-15-8 | 95%+ | 100mg |
$974 | 2024-07-16 |
Dihydroberberine 関連文献
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1. Reaction of protoberberine-type alkaloids. Part 12. A facile method for regiospecific oxygenation and excited oxidative ring-cleavage of berberine alkaloidsYoshikazu Kondo,Jiro Imai,Hideo Inoue J. Chem. Soc. Perkin Trans. 1 1980 911
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3. A new fluorescent probe for sensing of biothiols and screening of acetylcholinesterase inhibitorsShengjun Wu,Yuge Li,Tao Deng,Xiaojuan Wang,Shiyou Hu,Guiyuan Peng,Xin-an Huang,Yanwu Ling,Fang Liu Org. Biomol. Chem. 2020 18 2468
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Yavuz Yagiz,Gary P. Wang,Liwei Gu Food Funct. 2022 13 12135
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5. 111. Synthesis of (±)-ophiocarpineT. R. Govindachari,S. Rajadurai J. Chem. Soc. 1957 557
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Robert Downs Haworth,William Henry Perkin J. Chem. Soc. 1926 129 445
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Jie Tang,Sara Toufouki,Alula Yohannes,Shun Yao React. Chem. Eng. 2021 6 67
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Jadel M. Kratz,Ulrike Grienke,Olaf Scheel,Stefan A. Mann,Judith M. Rollinger Nat. Prod. Rep. 2017 34 957
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Xue Ming Wu,Ren Xiang Tan Nat. Prod. Rep. 2019 36 788
Dihydroberberineに関する追加情報
Dihydroberberine: A Comprehensive Overview
Dihydroberberine, also known by its CAS number 483-15-8, is a naturally occurring isoquinoline alkaloid that has garnered significant attention in recent years due to its diverse pharmacological properties. This compound is primarily found in various traditional medicinal plants, including Chinese barberry and Berberis species. Its chemical structure consists of a dibenzoisoquinoline skeleton, which contributes to its unique biological activities. Recent studies have highlighted its potential in the fields of antitumor, anti-inflammatory, and antimicrobial therapies, making it a subject of intense research interest.
The isolation and characterization of dihydroberberine have been extensively documented in scientific literature. Its structure was first elucidated in the mid-20th century, but it wasn't until recent decades that its bioactive properties began to be thoroughly investigated. One of the most notable findings is its ability to modulate cellular signaling pathways, such as the NF-κB and MAPK pathways, which are critical in inflammatory responses and cancer progression. This modulation has led to promising results in preclinical models of chronic inflammation and cancer.
In addition to its pharmacological effects, dihydroberberine has also been studied for its potential role in neuroprotection. Research indicates that it may exert neuroprotective effects by reducing oxidative stress and inhibiting apoptosis in neurons. These findings suggest that dihydroberberine could be a valuable candidate for the development of therapies targeting neurodegenerative diseases such as Alzheimer's and Parkinson's.
The synthesis and structural modification of dihydroberberine have also been explored to enhance its bioavailability and efficacy. For instance, researchers have developed various derivatives of dihydroberberine with improved solubility and stability. These advancements have paved the way for more effective drug delivery systems, potentially enabling the use of dihydroberberine in clinical settings.
Furthermore, the safety profile of dihydroberberine has been evaluated in several preclinical studies. Results indicate that it exhibits low toxicity at therapeutic doses, which is a crucial factor for its potential translation into human therapeutics. However, more comprehensive toxicological studies are required to fully assess its safety for long-term use.
In conclusion, dihydroberberine (CAS No 483-15-8) represents a promising natural compound with a wide range of therapeutic applications. Its ability to modulate key cellular pathways, coupled with its favorable safety profile, positions it as a valuable asset in drug discovery efforts. As research continues to uncover new insights into its mechanisms of action and therapeutic potential, dihydroberberine is likely to play an increasingly important role in modern medicine.

